molecular formula C8H12N2O2S B15263547 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid

2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B15263547
M. Wt: 200.26 g/mol
InChI Key: LMSUOTUIMWIOTD-UHFFFAOYSA-N
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Description

2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-Aminothiazole
  • 2-Methylthiazole
  • 2-Phenylthiazole

Uniqueness

What sets 2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-amino-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C8H12N2O2S/c1-4(2)7-10-5(3-13-7)6(9)8(11)12/h3-4,6H,9H2,1-2H3,(H,11,12)

InChI Key

LMSUOTUIMWIOTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(C(=O)O)N

Origin of Product

United States

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